N-Des-2-methylpropan-2-ol Docetaxel

Analytical Chemistry Pharmaceutical Quality Conrol Mass Spectrometry

N-Des-2-methylpropan-2-ol Docetaxel (syn. N-Formyl Docetaxel, N-De(tert-butoxycarbonyl)-N-formyldocetaxel) is a key process-related impurity of the antineoplastic taxane Docetaxel.

Molecular Formula C39H45NO13
Molecular Weight 735.8 g/mol
Cat. No. B13855282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Des-2-methylpropan-2-ol Docetaxel
Molecular FormulaC39H45NO13
Molecular Weight735.8 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C39H45NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28-31,33,43-45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25-,26+,28-,29+,30+,31-,33-,37+,38-,39+/m0/s1
InChIKeyZPFNUFWWQRPULO-QFGFHNKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Des-2-methylpropan-2-ol Docetaxel: A Critical Impurity Reference Standard for Docetaxel Quality Control and ANDA Submissions


N-Des-2-methylpropan-2-ol Docetaxel (syn. N-Formyl Docetaxel, N-De(tert-butoxycarbonyl)-N-formyldocetaxel) is a key process-related impurity of the antineoplastic taxane Docetaxel. It is characterized by the formal replacement of the N-tert-butoxycarbonyl (Boc) group with an N-formyl moiety on the C3' side chain . As a Pharmaceutical Analytical Impurity (PAI) listed in the USP catalog, it serves as a critical reference material for the development, validation, and quality control of Docetaxel active pharmaceutical ingredients and finished dosage forms . Its availability as a characterized standard (C₃₉H₄₅NO₁₃, MW 735.78 g/mol, purity ≥90%) enables precise quantification and identification required for regulatory submissions and batch release testing .

Why Generic Substitution Fails: The Critical Need for N-Des-2-methylpropan-2-ol Docetaxel in Specific Analytical Determinations


The Docetaxel impurity landscape is highly compound-specific. The N-formyl derivative, N-Des-2-methylpropan-2-ol Docetaxel, arises from a distinct mechanistic pathway during synthesis, often involving formic acid in the deprotection step, and its formation is heavily influenced by reaction conditions such as solvent and reagent stoichiometry [1]. Unlike other common impurities like 10-oxo-docetaxel or 7-epi-docetaxel, this impurity's unique structural modification directly alters its chromatographic retention, UV/Vis absorption, mass spectrometric fragmentation, and NMR chemical shifts, making it impossible to reliably quantify using a generic surrogate standard . Substituting with the parent drug or another in-class impurity for this purpose would lead to misidentification, inaccurate quantification, and ultimately, a failure to meet pharmacopeial specificity requirements, jeopardizing regulatory compliance [2].

N-Des-2-methylpropan-2-ol Docetaxel: A Quantitative Evidence Guide for Scientific Selection Versus Docetaxel and Its Other Impurities


Molecular Formula and Weight Differentiation from Parent Docetaxel and Paclitaxel

N-Des-2-methylpropan-2-ol Docetaxel has a molecular formula of C₃₉H₄₅NO₁₃ and a molecular weight of 735.78 g/mol. This represents a significant mass shift compared to the parent compound Docetaxel (C₄₃H₅₃NO₁₄, MW 807.88 g/mol) and the natural prototypical taxane Paclitaxel (C₄₇H₅₁NO₁₄, MW 853.91 g/mol). This mass difference is critical for the development of specific mass spectrometric (MS) detection methods, such as Selected Reaction Monitoring (SRM), where the unique precursor-to-product ion transition of this impurity ensures its unambiguous identification and quantification without interference from the active pharmaceutical ingredient (API) .

Analytical Chemistry Pharmaceutical Quality Conrol Mass Spectrometry

Pharmacopeial Recognition and Specificity as a USP Analytical Impurity Standard

N-Des-2-methylpropan-2-ol Docetaxel is explicitly cataloged and sold by the United States Pharmacopeia (USP) as 'N-Formyl Docetaxel (25 mg)' (Catalog No. 1A06220), categorized as a Pharmaceutical Analytical Impurity (PAI) . While this material is distinct from an official USP Reference Standard, its direct availability from the USP confirms its recognized utility in analytical method development and validation for ANDA submissions. This specific listing provides a procurement guarantee of material suitability that is absent for other custom-synthesized impurities without pharmacopeial recognition.

Regulatory Science Quality Control Pharmacopeial Compliance

Establishing Relative Retention Time (RRT) for HPLC Method Validation

In a patent describing a process for the preparation of substantially pure Docetaxel, the N-de-tert-butoxycarbonyl derivatives (Impurity III) are explicitly identified as a principal related impurity. The patent teaches that, under the reaction conditions of the prior art (the '954 process), this impurity can form in amounts exceeding 5% [1]. A specific N-De(tert-butoxycarbonyl) intermediate of Docetaxel (closely related to the title compound) has been assigned a designated relative retention time (RRT) of 0.84 against Docetaxel under defined HPLC conditions (ACE 3 C18-HL column, 250x4.6 mm, 5 μm) [2]. These quantitative elution parameters are essential for the development of a specific impurity testing method, as they provide the exact chromatographic fingerprint needed to locate and quantify this impurity in the presence of the API.

HPLC Method Development Analytical Validation Impurity Profiling

Purity and Physicochemical Properties: Melting Point and Hygroscopicity

N-Des-2-methylpropan-2-ol Docetaxel is supplied with a minimum purity of ≥90% (HPLC) as a white to off-white solid . Its melting point is reported as >174°C with decomposition, and it is noted as being hygroscopic . These properties are critical for its intended use as a reference standard. A defined purity is necessary for calculating a response factor in quantitative analysis, while the hygroscopic nature mandates anhydrous handling and storage at -20°C to prevent weight gain and degradation, which would compromise the accuracy of any analytical standard solution.

Physicochemical Characterization Reference Standard Qualification Stability Testing

Best Research and Industrial Application Scenarios for N-Des-2-methylpropan-2-ol Docetaxel


Analytical Method Development and Validation for Docetaxel Impurity Profiling

The primary application of N-Des-2-methylpropan-2-ol Docetaxel is as a key impurity marker in the development and validation of stability-indicating HPLC or UPLC methods for Docetaxel drug substance and injection formulations. Its known relative retention time (RRT ~0.84) allows for straightforward integration into system suitability mixtures for resolution testing, and its ≥90% purity enables accurate determination of relative response factors (RRF), directly enabling the quantification of this specific N-formyl impurity at the mandated low levels (typically NMT 0.15%) in compliance with ICH guidelines [1].

Quality Control and Batch Release Testing in ANDA Submissions

For generic pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) for Docetaxel, this USP-cataloged impurity standard is an indispensable procurement item. It provides the regulatory defensibility needed to demonstrate that the proposed analytical method can specifically identify and control this known process impurity, a direct requirement for showing pharmaceutical equivalence to the innovator product . Its official recognition as a PAI by the USP streamlines the documentation of reference standard qualification in the application.

Forced Degradation Studies and Stability-Indicating Method Validation

The compound's structural origin from the deprotection of the N-Boc group under acidic conditions makes it a model impurity for forced degradation studies. By spiking this compound into a Docetaxel sample matrix, researchers can establish the stability-indicating power of their analytical method and demonstrate that the method can accurately separate and quantify this process-related degradant from the main active peak, a critical validation parameter formalized in ICH Q2(R1) guidelines [2].

Metabolite and Degradant Identification in Pharmacokinetic (PK) and Drug Metabolism Studies

Due to its distinct mass shift of -72.10 g/mol relative to the parent drug, this impurity is an excellent candidate as a reference standard for developing LC-MS/MS methods aimed at tracking potential N-dealkylated metabolites or degradants of Docetaxel in biological matrices (e.g., plasma, urine). Its unique fragmentation pattern, a direct result of the formamido group, provides the specific SRM transition triggers needed for sensitive and specific quantitative bioanalysis, avoiding cross-talk with the Docetaxel parent ion channel .

Quote Request

Request a Quote for N-Des-2-methylpropan-2-ol Docetaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.